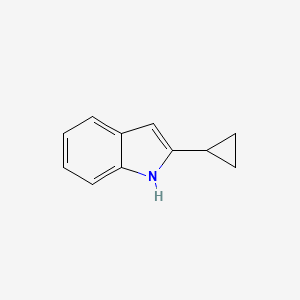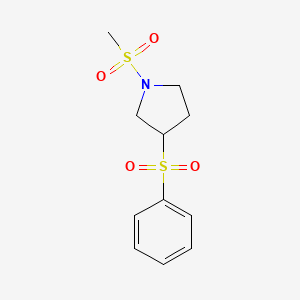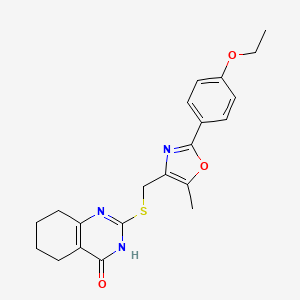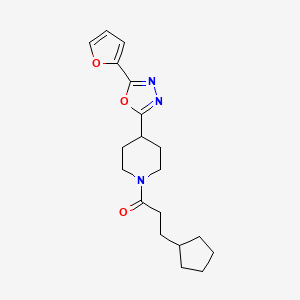
6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one is a chemical compound with potential applications in scientific research. It belongs to the quinoline family of compounds and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemical Study
Quinoline derivatives, such as those studied by Kóbor, Sohár, and Fülöp (1994), are synthesized via Michael addition reactions and have applications in exploring stereochemical properties through NMR spectroscopy. This foundational research aids in understanding the structural configurations of quinoline compounds, which is crucial for their application in designing molecules with desired biological or chemical properties (Kóbor, Sohár, & Fülöp, 1994).
Spectrophotometric Studies on Hydroxyl-azo Dyes
Quinoline derivatives are utilized in the synthesis of azo dyes, showcasing their versatility in material science. For instance, Yahyazadeh et al. (2022) synthesized new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one, emphasizing the influence of solvent effects on their absorption spectra. This research illustrates the potential of quinoline derivatives in the development of novel dyes with unique spectral properties (Yahyazadeh et al., 2022).
Synthesis and Characterization of Naphthoquinone Analogues
Patil et al. (2014) discussed the synthesis of naphthoquinone analogues from quinoline derivatives, which are characterized using various spectroscopic techniques. This study provides insight into the chemical behaviors and structural features of quinoline-based compounds, which are important for their application in creating advanced materials and chemicals (Patil et al., 2014).
Antioxidant Profiles
Quinoline derivatives are investigated for their antioxidant capacities, as demonstrated by Kumar et al. (2007), who studied ethoxyquin and its analogues for their chain-breaking antioxidative capacity. Such studies highlight the potential of quinoline compounds in developing antioxidants, which are crucial for various applications, including materials preservation and pharmaceuticals (Kumar et al., 2007).
Novel Precursor for Quinoline Synthesis
Research by Thakur, Sharma, and Das (2015) on ethyl 3-(2,4-dioxocyclohexyl)propanoate as a novel precursor for quinoline synthesis showcases the importance of quinoline derivatives in facilitating the development of new synthetic routes. This study contributes to the broader field of synthetic organic chemistry by providing new methodologies for constructing complex quinoline-based structures (Thakur, Sharma, & Das, 2015).
Propiedades
IUPAC Name |
6-ethyl-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-12-22-14-20(26(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPSEOOKHHFQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)

![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
![2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2700512.png)



